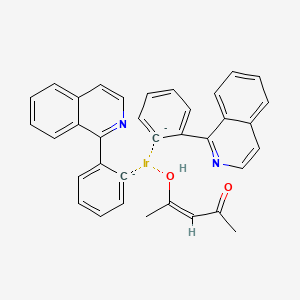
Bis(1-phenylisoquinoline)-(acetylacetonate) iridium (III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is an organometallic complex widely recognized for its application as a phosphorescent red emitter dopant material in organic light-emitting diode (OLED) devices . The compound’s unique structure allows it to efficiently emit red light, making it a valuable component in the development of high-efficiency OLED displays and lighting systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) typically involves the reaction of iridium trichloride with 1-phenyl-isoquinoline and acetylacetone under controlled conditions . The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, and requires the presence of a base, such as sodium carbonate or potassium carbonate, to facilitate the formation of the desired complex . The reaction mixture is then heated to reflux for several hours, followed by purification through column chromatography to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time . The purification steps may include crystallization, filtration, and drying to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to lower oxidation state complexes.
Substitution: Ligand substitution reactions can occur, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of phosphines, amines, or other coordinating ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction may produce iridium(I) complexes . Substitution reactions result in new iridium complexes with different ligand environments .
Wissenschaftliche Forschungsanwendungen
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism by which Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) exerts its effects involves the excitation of the iridium center, followed by energy transfer to the ligands, resulting in phosphorescent emission . The compound’s molecular targets include the triplet states of the ligands, which are responsible for the observed luminescence . The pathways involved in this process include intersystem crossing and radiative decay .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-phenylpyridine)(Acetylacetonato)iridium(III): Another iridium complex used as a phosphorescent emitter in OLEDs.
Tris(2-phenylpyridine)iridium(III): A widely studied iridium complex known for its high efficiency in green light emission.
Bis(2-phenylquinoline)(Acetylacetonato)iridium(III): Similar to Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) but with different ligand structures.
Uniqueness
Bis(1-phenyl-isoquinoline)(Acetylacetonato)iridium(III) is unique due to its ability to partially suppress triplet-triplet annihilation, resulting in a shorter phosphorescent lifetime and higher efficiency in red light emission . This makes it particularly valuable in applications requiring high-performance red emitters .
Eigenschaften
Molekularformel |
C35H28IrN2O2-2 |
|---|---|
Molekulargewicht |
700.8 g/mol |
IUPAC-Name |
(Z)-4-hydroxypent-3-en-2-one;iridium;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;/h2*1-7,9-11H;3,6H,1-2H3;/q2*-1;;/b;;4-3-; |
InChI-Schlüssel |
SQMQOSSYPCILHQ-DVACKJPTSA-N |
Isomerische SMILES |
C/C(=C/C(=O)C)/O.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Kanonische SMILES |
CC(=CC(=O)C)O.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride](/img/structure/B13388138.png)

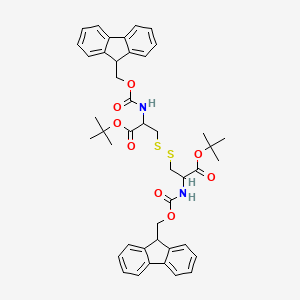

![[({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid tribarium](/img/structure/B13388172.png)

![N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine](/img/structure/B13388178.png)


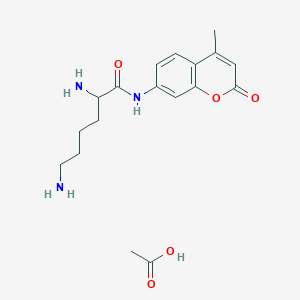
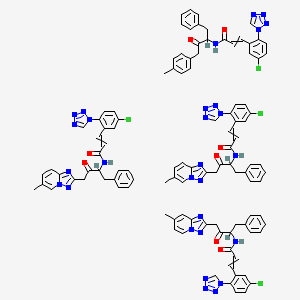
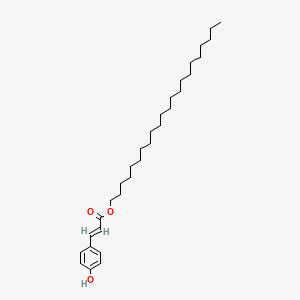
![3-[3,4-Dihydroxy-5-(hydroxymethyl)-2-oxolanyl]-2,6-dioxo-4-pyrimidinecarboxylic acid](/img/structure/B13388208.png)
![Butanoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13388212.png)
